Superior In Vitro Potency of Rifabutin Against Mycobacterium avium Complex (MAC) Compared to Rifampicin
Rifabutin demonstrates superior in vitro potency against Mycobacterium avium complex (MAC) compared to rifampicin, with lower minimum inhibitory concentration (MIC) values across multiple studies. This differentiation is critical for treatment of disseminated MAC, where rifabutin is the preferred rifamycin [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Rifabutin MIC range ≤0.062–8 μg/mL against NTM species, including MAC [2]; MIC50/90 values consistently lower than rifampicin [3] |
| Comparator Or Baseline | Rifampicin showed higher MIC values against the same NTM isolates in the same assay conditions [2] |
| Quantified Difference | Rifabutin showed the lowest MICs among all rifamycin derivatives tested (including rifampin, rifapentine, rifaximin) against all NTM species [2] |
| Conditions | Agar dilution method on 7H10 medium; 2020 study evaluating clinical NTM isolates including macrolide- and amikacin-resistant strains [2] |
Why This Matters
Lower MIC values translate to greater potency, allowing effective treatment of MAC at standard doses where rifampicin may be inadequate, directly informing compound selection for MAC-related research and clinical applications.
- [1] MSD Manual Professional Edition. Rifamycins. Updated May 2024. View Source
- [2] Rothstein JD, Patel S, Johnson MR, et al. In vitro activity of rifamycin derivatives against nontuberculous mycobacteria, including macrolide- and amikacin-resistant clinical isolates. Antimicrob Agents Chemother. 2021;65(5):e02611-20. doi:10.1128/AAC.02611-20 View Source
- [3] Saito H, Sato K, Tomioka H. Comparative in vitro and in vivo activity of rifabutin and rifampicin against Mycobacterium avium complex. Tubercle. 1988;69(3):187-192. doi:10.1016/0041-3879(88)90020-7 View Source
